molecular formula C7H13BrO2 B042374 Methyl 2-bromo-4-methylpentanoate CAS No. 61837-46-5

Methyl 2-bromo-4-methylpentanoate

Cat. No. B042374
CAS RN: 61837-46-5
M. Wt: 209.08 g/mol
InChI Key: SRPGFJDOALJGMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-bromo-4-methylpentanoate and related compounds involves several key strategies, including bromination-dehydrobromination reactions, which are common in the preparation of brominated esters. For instance, the synthesis of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate through bromination–dehydrobromination of its precursor exemplifies the synthetic approach to brominated esters with specific configurations (V. Vasin et al., 2016).

Molecular Structure Analysis

The molecular structure of methyl 2-bromo-4-methylpentanoate can be analyzed through various spectroscopic methods. Conformational analysis provides insights into the stable forms of the molecule in different states, such as liquid and solid. For example, the study on 2-bromo-4-methylpentane shows the presence of two conformations in the neat liquid but only one in the crystalline solid, highlighting the effect of the bromo substituent on molecular conformation (G. A. Crowder & R. M. P. Jaiswal, 1983).

Chemical Reactions and Properties

Methyl 2-bromo-4-methylpentanoate participates in various chemical reactions, including nucleophilic substitution and addition reactions, due to the presence of the bromo functional group. These reactions are pivotal for further modifications or transformations into more complex molecules. The study on the reaction of methyl 2,3-pentadienoate with bromine to prepare 4-bromo-5-methyl-5H-furan-2-one exemplifies the reactivity of brominated compounds (J. Font, A. Gracia, & P. March, 1990).

Scientific Research Applications

Safety And Hazards

“Methyl 2-bromo-4-methylpentanoate” has a GHS07 pictogram. The signal word is “Warning”. The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 2-bromo-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPGFJDOALJGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-4-methylpentanoate

CAS RN

61837-46-5
Record name methyl 2-bromo-4-methylpentanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Bromo-4-methylpentanoyl chloride (IV, Example 2) is added dropwise to methyl alcohol (200 ml.) at 0°. After two hours the methanol is removed under reduce pressure and the residual oil is partitioned between chloroform and water. The chloroform is separated from the water and removed under reduced pressure to give a residual oil which is distilled under reduced pressure to give the title compound, b.p. 78°-90°/30 mm.
Quantity
0 (± 1) mol
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200 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-4-methylpentanoic acid (9.86 mmol, 1.31 g) in CH2Cl2 (100 mL), was added slowly a solution of diazomethane until no bubbles appears. The mixture was stirred at r.t. for 0.25 h. The volatiles were removed under reduced pressure to leave a yellow liquid. The crude methyl ester was used without further purification.
Quantity
1.31 g
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reactant
Reaction Step One
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0 (± 1) mol
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Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
D Albanese, D Landini, M Penso - The Journal of Organic …, 1992 - ACS Publications
… Steric requirements probably account for the very long reaction time (18 days) and pooryield (51%) found in the reaction of methyl 2-bromo-4-methylpentanoate (3f). Accordingly, ethyl 2…
Number of citations: 25 pubs.acs.org
LK Blair, S Hobbs, N Bagnoli, L Husband… - The Journal of Organic …, 1992 - ACS Publications
… Steric requirements probably account for the very long reaction time (18 days) and pooryield (51%) found in the reaction of methyl 2-bromo-4-methylpentanoate (3f). Accordingly, ethyl 2…
Number of citations: 14 pubs.acs.org
J Robichaud, C Bayly, R Oballa, P Prasit… - Bioorganic & medicinal …, 2004 - Elsevier
… The commercial 2-bromophenol and 2-bromothiophenol (Scheme 2) were deprotonated with NaH and alkylated with methyl 2-bromo-4-methylpentanoate 11 to afford the desired ether …
Number of citations: 27 www.sciencedirect.com
P Dowd, SC Choi - Tetrahedron, 1992 - Elsevier
… The resulting solution was stirred for 1.5 hr, then a solution of methyl 2-bromo-4-methylpentanoate (18) (0.624 g, 3.0 mmoles) and HMPA (0.160 mL) in 2 mL of THP was added. The …
Number of citations: 46 www.sciencedirect.com
PY Géant, J Martínez, XJ Salom‐Roig - 2011 - Wiley Online Library
… Methyl 2-Bromo-4-methylpentanoate (2b): To a mixture of 4-methylpentanoic acid (2.5 mL, 20 mmol) and phosphorus tribromide (1.95 mL, 20.7 mmol), was slowly added bromine (2.1 …
BT Xin, G de Bruin, JW Plomp, BI Florea… - European Journal of …, 2016 - Wiley Online Library
… A solution of (R)-methyl-2-bromo-4-methylpentanoate 19 (2.5 g, 12.0 mmol, 1.35 equiv.) in DMF was added to the mixture. The mixture was slowly warmed up to room temp. in 1 h and …
MJ Kim, YK Choi - The Journal of Organic Chemistry, 1992 - ACS Publications
The synthesis of 4 started from 3-chloro-l, 2-propanediol (la), which was first converted by treatment with trityl chloride, Et3N, and DMAP5 to monoprotected diol 2a (Scheme I). The …
Number of citations: 87 pubs.acs.org
T Shinozuka, K Shimada, S Matsui, T Yamane… - Bioorganic & medicinal …, 2006 - Elsevier
A novel series of cathepsin K inhibitors derived from Novartis compound I is described. Optimization of the P1, P3, and P1′ units led to the identification of 4-aminophenoxyacetic acid …
Number of citations: 19 www.sciencedirect.com

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